molecular formula C14H11ClF3NO3S B1411350 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride CAS No. 1181761-97-6

2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

Cat. No.: B1411350
CAS No.: 1181761-97-6
M. Wt: 365.8 g/mol
InChI Key: MSQIZGGYTPSJRW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a trifluoromethylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,5-dimethylphenol with 5-trifluoromethyl-2-chloropyridine in the presence of a base to form the corresponding ether. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonates.

Scientific Research Applications

2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-(4-trifluoromethylphenoxy)-benzenesulfonyl chloride: Similar structure but with a phenoxy group instead of a pyridin-2-yloxy group.

    2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trifluoromethylpyridin-2-yloxy group enhances its potential for use in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2,5-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-8-6-12(23(15,20)21)9(2)5-11(8)22-13-4-3-10(7-19-13)14(16,17)18/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQIZGGYTPSJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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